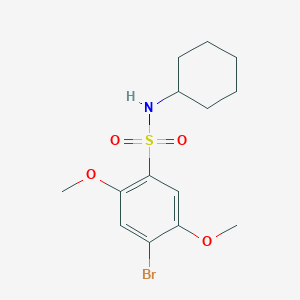
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is a chemical compound with the molecular formula C14H20BrNO4S and a molecular weight of 378.28 g/mol . This compound is characterized by the presence of a bromine atom, a cyclohexyl group, and two methoxy groups attached to a benzenesulfonamide core . It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with cyclohexylamine . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various N-substituted derivatives, while oxidation reactions can produce sulfonic acids .
科学研究应用
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signal transduction pathways and cellular processes .
相似化合物的比较
Similar Compounds
4-bromo-2,5-dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
4-bromo-2,5-dimethoxyamphetamine: Another related compound with distinct pharmacological properties.
Uniqueness
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is unique due to the presence of the cyclohexyl group and the sulfonamide moiety, which confer specific chemical and biological properties . These features distinguish it from other similar compounds and make it valuable for various research applications.
属性
IUPAC Name |
4-bromo-N-cyclohexyl-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4S/c1-19-12-9-14(13(20-2)8-11(12)15)21(17,18)16-10-6-4-3-5-7-10/h8-10,16H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJINEJFJLANSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)
![5-Chloro-1-[(2-ethylimidazolyl)sulfonyl]-4-methyl-2-propoxybenzene](/img/structure/B497742.png)


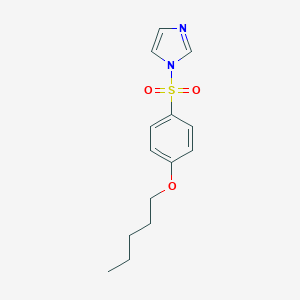

amine](/img/structure/B497751.png)
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497756.png)
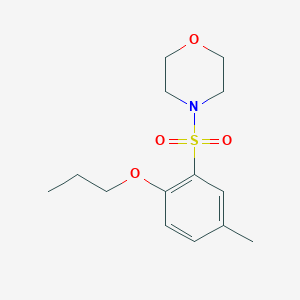
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497758.png)
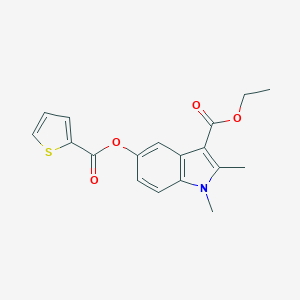
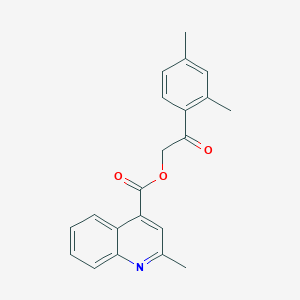
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)
